1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
Description
Properties
IUPAC Name |
1,1,1-trifluoro-3-(4-iodophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO/c10-9(11,12)8(14)5-6-1-3-7(13)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQOXKAOUYHDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645253 | |
| Record name | 1,1,1-Trifluoro-3-(4-iodophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-69-4 | |
| Record name | 1,1,1-Trifluoro-3-(4-iodophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of a Precursor Aromatic Compound in Trifluoroacetic Acid
A patented method (CN112062669A) describes a process where a precursor compound (referred to as formula II) undergoes reduction in trifluoroacetic acid using triethylsilane as the reducing agent. The reaction conditions are optimized to achieve high yield and purity:
- Solvent: Trifluoroacetic acid (TFA)
- Reducing agent: Triethylsilane
- Molar concentration of precursor: 1.4–1.7 mol/L (optimal ~1.58 mol/L)
- Molar ratio triethylsilane:precursor: 2.1:1 to 2.5:1 (optimal ~2.2:1)
- Temperature: 15–25 °C (optimal ~20 °C)
- Reaction time: 13–19 hours (optimal ~16 hours)
- Work-up: Concentration under vacuum, pH adjustment (alkaline to pH 9–11, then acidic to pH 1–2), extraction with ethereal solvents such as methyl tertiary butyl ether
This method avoids the use of environmentally harmful reagents like thionyl chloride and minimizes the formation of ortho-para isomers, which are difficult to separate. The process is suitable for industrial scale-up due to simple operation and inexpensive reagents.
Trifluoroacetylation of 4-Iodoacetophenone
Another common synthetic route involves the trifluoroacetylation of 4-iodoacetophenone using trifluoroacetic anhydride under catalytic conditions. This method is widely used in laboratory and industrial settings:
- Starting material: 4-Iodoacetophenone
- Reagent: Trifluoroacetic anhydride
- Catalyst: Often Lewis acids or acid catalysts (specific catalysts vary)
- Conditions: Controlled temperature and pressure to optimize yield and purity
- Outcome: Introduction of the trifluoromethyl ketone group at the propanone position
This approach benefits from the commercial availability of 4-iodoacetophenone and the straightforward reaction mechanism. Industrial production may employ continuous flow reactors and advanced purification to enhance efficiency.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Industrial Suitability |
|---|---|---|---|---|
| Reduction in TFA with Triethylsilane | Trifluoroacetic acid, triethylsilane, 15–25 °C, 13–19 h | Simple operation, low-cost reagents, high selectivity | Long reaction time, requires careful pH control | High (scalable, environmentally friendlier) |
| Trifluoroacetylation of 4-Iodoacetophenone | 4-Iodoacetophenone, trifluoroacetic anhydride, catalyst | Straightforward, uses commercially available starting materials | Requires catalyst optimization, possible side reactions | High (common industrial method) |
Detailed Reaction Mechanism Insights
Reduction Method: Triethylsilane acts as a hydride donor in the acidic medium of trifluoroacetic acid, reducing the precursor compound to the target ketone. The acidic environment stabilizes intermediates and facilitates selective reduction without over-reduction or side reactions.
Trifluoroacetylation: The electrophilic trifluoroacetyl group from trifluoroacetic anhydride reacts with the aromatic ketone (4-iodoacetophenone) to form the trifluoromethyl ketone. Catalysts enhance the electrophilicity and control regioselectivity.
Research Findings and Optimization Notes
The reduction method's reaction progress is monitored by TLC, HPLC, or LC-MS to ensure complete conversion and minimize impurities.
Optimal molar ratios and temperature control are critical to maximize yield and reduce by-product formation.
Post-reaction work-up involving pH adjustments and solvent extraction is essential for isolating the pure product.
Industrial adaptations include continuous flow synthesis to improve reaction control and throughput.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid .
Scientific Research Applications
Medicinal Chemistry
1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone serves as a crucial building block in the synthesis of biologically active compounds. Its incorporation into drug molecules can enhance metabolic stability and improve binding affinity to target receptors.
Case Study: Anticancer Activity
- A derivative of this compound was shown to induce apoptosis in cancer cell lines by activating caspase pathways, demonstrating its potential in cancer therapy .
Agrochemicals
The compound's fluorinated properties make it suitable for developing agrochemicals that require enhanced stability and efficacy. Its ability to interact with biological membranes allows for better penetration and effectiveness in agricultural applications.
Material Science
In material science, the compound is utilized to synthesize fluorinated polymers and materials that exhibit unique thermal and mechanical properties. These materials are often more resistant to degradation and can perform better under extreme conditions.
Toxicity Studies
Toxicity assessments indicate that this compound exhibits cytotoxic effects at certain concentrations. For example, an IC50 value of approximately 35 μM was reported in specific cell lines. The mechanism appears to involve mitochondrial dysfunction and increased apoptotic markers .
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodophenyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of 1,1,1-trifluoro-2-propanone derivatives. Key structural analogs include:
Substituent Impact :
- Electron-withdrawing groups (e.g., -I, -CF₃) : The iodine atom in the target compound enhances electrophilicity at the ketone group compared to electron-donating substituents (e.g., -OCH₃ in ). This may accelerate nucleophilic addition reactions.
- Steric effects : The bulky iodine substituent may hinder reactions at the aromatic ring compared to smaller groups like -CH₃ or -OCH₃.
Physical and Spectral Properties
- Melting Points : Pyridyl derivatives exhibit a wide range (e.g., 112–170°C for 2a and 2b in ), influenced by crystal packing and hydrogen bonding. The iodine substituent’s polarizability may increase melting points compared to -CH₃ or -OCH₃ analogs.
- Spectroscopy :
Key Data Table
*Calculated based on molecular formula.
Biological Activity
1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone (commonly referred to as TFIP) is a synthetic organic compound notable for its unique functional groups, which confer significant biological activity. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
TFIP features a trifluoromethyl group and an iodophenyl moiety attached to a propanone backbone. The molecular formula of TFIP is C10H8F3IO, with a molecular weight of approximately 346.08 g/mol. The trifluoromethyl group enhances lipophilicity, promoting membrane permeability and interaction with cellular targets. The iodophenyl group facilitates halogen bonding and other non-covalent interactions, which are crucial for its biological activity .
The biological activity of TFIP is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:
- Membrane Interaction : The lipophilic nature of the trifluoromethyl group allows TFIP to integrate into lipid membranes, affecting membrane fluidity and permeability.
- Protein Binding : The iodophenyl group can engage in halogen bonding, enhancing binding affinity to specific proteins involved in signaling pathways.
- Induction of Apoptosis : Preliminary studies suggest that TFIP may promote apoptosis in cancer cells by activating caspase pathways .
Biological Activity
Research indicates that TFIP exhibits potential therapeutic properties, including:
- Antimicrobial Activity : Investigations have shown that TFIP can inhibit the growth of various bacterial strains, suggesting its usefulness as an antimicrobial agent .
- Anticancer Properties : TFIP has been explored for its ability to inhibit tumor growth in vitro and in vivo. Studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating apoptotic pathways .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of TFIP on small-cell lung cancer (SCLC) cell lines, it was found that the compound inhibited cell proliferation with an IC50 value in the nanomolar range. The mechanism involved robust cleavage of PARP and caspase-3, indicating strong apoptosis induction .
Case Study 2: Antimicrobial Activity
TFIP was tested against several bacterial pathogens, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values were determined for various strains, showcasing its potential as a new class of antimicrobial agents .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
